molecular formula C14H10ClNO2 B11614324 3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11614324
M. Wt: 259.69 g/mol
InChI Key: CAGRFJFQLHWMKL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a chlorinated phenyl group and an amino group attached to the benzofuran core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate amines. For instance, the reaction of 2-hydroxyacetophenone with 4-chloroaniline under acidic conditions can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for large-scale synthesis . These methods offer high yields and can be adapted for continuous production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-benzofuran-1(3H)-one: Lacks the chlorophenyl and amino groups, resulting in different chemical and biological properties.

    4-chlorophenylamine: Contains the chlorophenyl group but lacks the benzofuran core.

    2-aminobenzofuran: Contains the amino group but lacks the chlorophenyl group.

Uniqueness

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one is unique due to the presence of both the chlorophenyl and amino groups attached to the benzofuran core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(4-chloroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10ClNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8,13,16H

InChI Key

CAGRFJFQLHWMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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